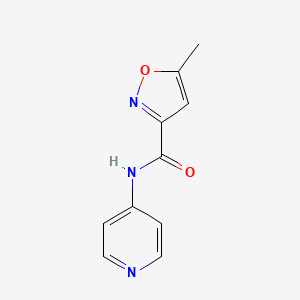

![molecular formula C15H13F3N2O3S B4625878 N~1~-(2,4-二氟苯基)-N~2~-[(4-氟苯基)磺酰基]-N~2~-甲基甘氨酰胺](/img/structure/B4625878.png)

N~1~-(2,4-二氟苯基)-N~2~-[(4-氟苯基)磺酰基]-N~2~-甲基甘氨酰胺

描述

Synthesis Analysis

The synthesis of fluorinated compounds and sulfonyl derivatives often involves complex reactions that provide insight into the potential pathways for synthesizing "N1-(2,4-difluorophenyl)-N2-[(4-fluorophenyl)sulfonyl]-N2-methylglycinamide". For instance, the development of efficient reagents for the fluorination of functionalized carbonyl compounds, as described by Resnati and Desmarteau (1991), demonstrates methodologies that might be applicable in the synthesis of our compound of interest due to the presence of fluorine atoms and the potential for carbonyl group functionalization in its structure (Resnati & Desmarteau, 1991).

Molecular Structure Analysis

Analyzing the molecular structure of similar compounds provides insights into the electronic configuration, bond lengths, and molecular geometry of "N1-(2,4-difluorophenyl)-N2-[(4-fluorophenyl)sulfonyl]-N2-methylglycinamide". Studies like those on acyclic sulfur−nitrogen compounds by Haas et al. (1996) reveal the influence of fluorosulfonyl groups on molecular structure, such as electron delocalization and bond shortening, which are relevant to understanding the molecular architecture and stability of our compound (Haas et al., 1996).

Chemical Reactions and Properties

The chemical reactivity of "N1-(2,4-difluorophenyl)-N2-[(4-fluorophenyl)sulfonyl]-N2-methylglycinamide" can be anticipated by examining the reactions of structurally similar compounds. For example, the work by Ying, Desmarteau, and Gotoh (1996) on the electrophilic fluorination of imines sheds light on potential reactivity patterns, especially in the presence of fluorine and sulfonyl groups, indicating how our compound might undergo transformations under various chemical conditions (Ying, Desmarteau, & Gotoh, 1996).

Physical Properties Analysis

The physical properties of "N1-(2,4-difluorophenyl)-N2-[(4-fluorophenyl)sulfonyl]-N2-methylglycinamide", such as solubility, melting point, and thermal stability, are crucial for its handling and application. Research on fluoropolymers by Huang et al. (2005) provides a framework for understanding how the incorporation of fluorine and sulfonyl groups into polymers affects their physical properties, suggesting similar effects might be observed in our compound (Huang et al., 2005).

Chemical Properties Analysis

The chemical properties, such as reactivity with nucleophiles, electrophiles, and stability under various chemical environments, are essential for comprehending the behavior of "N1-(2,4-difluorophenyl)-N2-[(4-fluorophenyl)sulfonyl]-N2-methylglycinamide". The synthesis and characterization of novel fluoropolymers containing sulfonyl and perfluorocyclobutyl units by Huang et al. (2005) highlight the impact of sulfonyl groups on chemical stability and reactivity, offering insights into the chemical properties of our compound (Huang et al., 2005).

科学研究应用

新型含氟聚合物的合成与表征

一项研究详细介绍了新型含磺酰基单体的合成及其在制造具有出色热稳定性的含氟聚合物中的应用。这些聚合物集成了磺酰基和全氟环丁基单元,表现出约 500°C 的高分解温度和在传统溶剂中的出色溶解性,表明了在先进材料应用中的潜力 (Huang 等,2005).

氧化对映选择性 α-氟化

一项研究介绍了一种使用 N-杂环卡宾催化的脂肪族醛氧化对映选择性 α-氟化的新方法。该方法利用 N-氟双(苯基)磺酰亚胺作为氧化剂和氟源,能够直接形成具有高至优异对映选择性的 C-F 键,克服了竞争性二氟化等挑战 (Li 等,2014).

磺酰基衍生物的抗雄激素活性

合成了一系列 3-(取代硫代)-2-羟基丙酰苯胺及相关砜和亚砜,并评估了它们的抗雄激素活性。该研究重点介绍了新型、有效的具有外周选择性的抗雄激素的发现,为雄激素反应性疾病的治疗做出了贡献 (Tucker 等,1988).

用于燃料电池应用的磺化嵌段共聚物

详细介绍了含有芴基团、用于燃料电池应用的磺化聚(亚芳醚砜)嵌段共聚物的合成。与无规共聚物相比,这些材料表现出更高的质子电导率和机械性能,显示出在燃料电池技术中的应用前景 (Bae 等,2009).

聚(苯硫吩)衍生物的电化学电容器应用

本研究重点关注了从各种苯硫吩衍生物到碳纸电极上的电活性聚合物的电化学沉积。该研究评估了薄膜的形态和电化学性能,展示了它们在高压电化学电容器中的潜力 (Ferraris 等,1998).

属性

IUPAC Name |

N-(2,4-difluorophenyl)-2-[(4-fluorophenyl)sulfonyl-methylamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O3S/c1-20(24(22,23)12-5-2-10(16)3-6-12)9-15(21)19-14-7-4-11(17)8-13(14)18/h2-8H,9H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRTWQFQERHHHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=C(C=C(C=C1)F)F)S(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

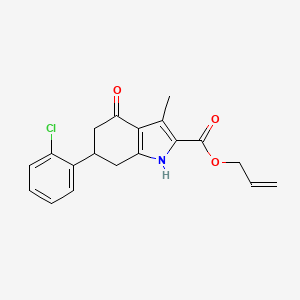

![5-[(2-pyrimidinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4625798.png)

![N-(2,5-dioxo-1-pyrrolidinyl)-4-nitro-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4625801.png)

![4-[4-(benzyloxy)-3-bromobenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4625809.png)

![1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B4625817.png)

![4-[benzyl(methylsulfonyl)amino]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4625818.png)

![ethyl {2-[({[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4625827.png)

![2-(benzylthio)-3-cyclopentyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4625838.png)

![2,4-dichloro-N-(4-chloro-2-{[(3-nitrophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4625850.png)

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4625858.png)

![4-methoxy-N-(2-methoxyethyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4625871.png)

![N-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4625887.png)

![ethyl 5-(aminocarbonyl)-4-methyl-2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4625902.png)